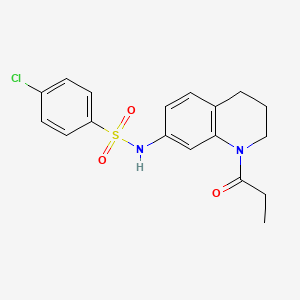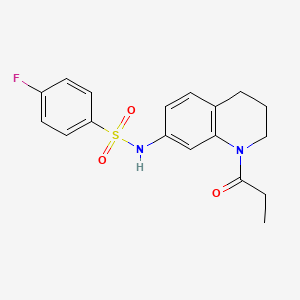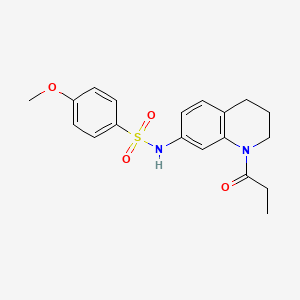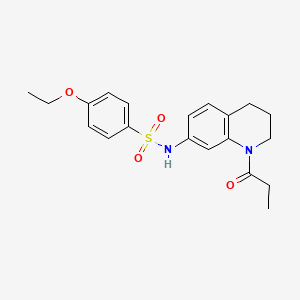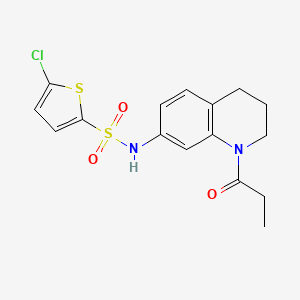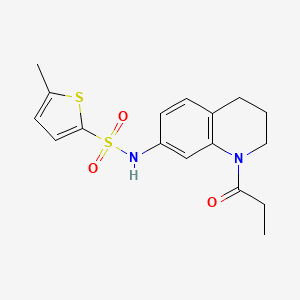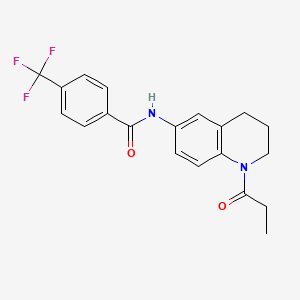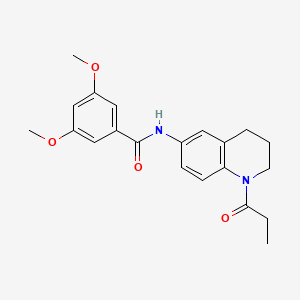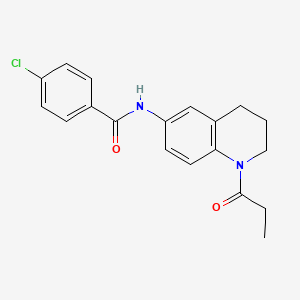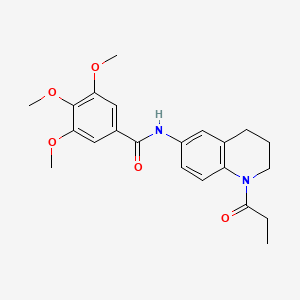
3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals, indicating potential biological activity. The molecule also contains a tetrahydroquinoline group, which is a heterocyclic compound that is often found in alkaloids .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the benzamide group. The methoxy groups could be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The three methoxy groups on the benzene ring could potentially influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could make the compound more lipophilic, which could influence its solubility and permeability .Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not yet fully understood. However, it is believed to bind to a variety of biological targets via hydrogen bonds and other non-covalent interactions. This binding is thought to be reversible, and is believed to be dependent on the structure of the target. Additionally, this compound is believed to interact with a variety of other molecules, such as small molecules, ions, and metabolites, in order to modulate the activity of the target.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, this compound has been found to inhibit the activity of signal transduction pathways, as well as the expression of a variety of genes. Finally, this compound has been found to modulate the activity of a variety of ion channels, including potassium and calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a number of advantages for use in lab experiments. It is a relatively stable compound, and is easily synthesized in a lab setting. Additionally, it is non-toxic and non-irritating, making it safe to use in experiments. However, it is important to note that this compound is a relatively small molecule, and is not able to bind to larger biological targets. This limits its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the research and use of 3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the structure and function of its target proteins and enzymes may provide insight into the mechanism of action of this compound. Finally, further studies of its potential to bind to larger biological targets could expand its use in lab experiments and other scientific research applications.
Méthodes De Synthèse
3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized using a variety of methods. The most common route is through the condensation of 3,4,5-trimethoxybenzamide with 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride. This reaction occurs in the presence of a base such as sodium hydroxide, and yields a product with a high degree of purity. Other methods for the synthesis of this compound include the reaction of 3,4,5-trimethoxybenzamide with 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl bromide, or the reaction of 3,4,5-trimethoxybenzaldehyde with 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a range of potential applications in scientific research. It has been studied for its ability to bind to a variety of biological targets, including proteins, enzymes, and receptors. This makes it a useful tool for studying the structure and function of these targets. Additionally, this compound has been used to study the structure and function of proteins involved in signal transduction pathways, as well as enzymes involved in metabolic pathways.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-20(25)24-10-6-7-14-11-16(8-9-17(14)24)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJLBJCQMVITLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

